molecular formula C17H16N6O3S2 B611857 Xmu-MP-1

Xmu-MP-1

Cat. No.: B611857
M. Wt: 416.5 g/mol
InChI Key: YRDHKIFCGOZTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XMU-MP-1 is a selective inhibitor of the mammalian sterile 20-like kinase 1 and 2 (MST1/2), which are key components of the Hippo signaling pathway. This pathway plays a crucial role in regulating cell proliferation, apoptosis, and tissue homeostasis. This compound has garnered significant attention due to its potential therapeutic applications in various diseases, including Alzheimer’s disease and tissue regeneration .

Mechanism of Action

Target of Action

Xmu-MP-1 is a potent, selective, and ATP-competitive inhibitor of the mammalian sterile 20-like kinases 1 and 2 (MST1/2) . MST1/2 are key components of the Hippo signaling pathway, which plays a crucial role in tissue regeneration, stem cell self-renewal, and organ size control .

Mode of Action

this compound interacts with its targets, MST1/2, by inhibiting their kinase activity . This inhibition is achieved through ATP competition, which prevents the phosphorylation of MOB1, a downstream substrate of MST2 . This action results in the inactivation of the Hippo signaling pathway and the potentiation of the Wnt/β-Catenin signaling pathway .

Biochemical Pathways

The primary biochemical pathways affected by this compound are the Hippo and Wnt/β-Catenin signaling pathways . By inhibiting MST1/2, this compound inactivates the Hippo signaling pathway, which is known to inhibit cell proliferation and promote apoptosis . Concurrently, it potentiates the Wnt/β-Catenin signaling pathway, which is associated with cell growth and regeneration .

Pharmacokinetics

It has been successfully administered in animal models via intraperitoneal injection , suggesting good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to improve cognitive deficits in a rat model of Alzheimer’s disease . It reduces tau phosphorylation, amyloid-beta deposition, oxidative stress, neurotoxicity, neuroinflammation, synaptic dysfunction, neuronal apoptosis, and neurodegeneration . In addition, it has been found to increase the number of pancreatic β cells and enhance Langerhans islet area in a mouse model of diabetes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effect on cell cycle progression may vary depending on the tissue context . Researchers should exercise caution when interpreting the effects of this compound, especially in tissues with actively proliferating cell populations .

Future Directions

While XMU-MP-1 has been shown to promote tissue repair and regeneration, it also perturbs epithelial cell cycle progression in a model human mini-organ . This may arise as an off-target effect, especially when this compound has been described to strongly inhibit 21 additional kinases beyond MST1/2 . Therefore, future research should exercise caution when interpreting the effects of this compound, especially in tissues with actively proliferating cell populations .

Biochemical Analysis

Biochemical Properties

Xmu-MP-1 functions as an ATP-competitive inhibitor of MST1/2, with IC50 values of 71.1 nM for MST1 and 38.1 nM for MST2 . By inhibiting MST1/2, this compound prevents the phosphorylation of downstream targets such as MOB1, LATS1/2, and YAP1. This inhibition leads to the activation of YAP1, a transcriptional regulator that promotes cell proliferation and survival . This compound interacts with various biomolecules, including kinases and transcription factors, to modulate biochemical reactions and cellular processes .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell proliferation, apoptosis, and differentiation. In a model of Alzheimer’s disease, this compound treatment reduced tau phosphorylation, amyloid-beta deposition, oxidative stress, neuroinflammation, and neuronal apoptosis . Additionally, this compound promotes liver and intestinal repair and regeneration by activating YAP1 and inhibiting MST1/2 . In hair follicle models, this compound induced growth arrest and antagonized cell cycle-dependent cytotoxicity .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of MST1/2, which are upstream kinases in the Hippo signaling pathway . By preventing the phosphorylation of MOB1, LATS1/2, and YAP1, this compound activates YAP1, leading to the transcription of genes associated with cell proliferation and survival . This mechanism underlies the therapeutic effects of this compound in various disease models, including Alzheimer’s disease and diabetes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over different time periods. For example, in a rat model of Alzheimer’s disease, this compound was administered every 48 hours for two weeks, resulting in significant improvements in cognitive deficits and reductions in neuropathological markers . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have shown promise in various disease models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a rat model of Alzheimer’s disease, a dosage of 0.5 mg/kg body weight administered every 48 hours for two weeks was effective in reducing cognitive deficits and neuropathological markers . Higher dosages may result in toxic or adverse effects, but specific threshold effects and toxicity data are limited .

Metabolic Pathways

This compound is involved in metabolic pathways related to the Hippo signaling pathway. By inhibiting MST1/2, this compound modulates the activity of downstream effectors such as YAP1, which influences metabolic flux and metabolite levels . The specific enzymes and cofactors involved in the metabolism of this compound have not been extensively characterized .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound is distributed to various tissues, including the liver and intestines, where it promotes repair and regeneration . The localization and accumulation of this compound within specific cellular compartments have not been fully elucidated .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its effects on the Hippo signaling pathway. The targeting signals and post-translational modifications that direct this compound to these compartments have not been fully characterized . Its activity in promoting cell proliferation and survival suggests that it may be localized to areas where these processes are regulated .

Chemical Reactions Analysis

Types of Reactions

XMU-MP-1 primarily undergoes reactions typical of small organic molecules, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of XMU-MP-1

This compound is unique in its high selectivity and potency for MST1/2, making it a valuable tool for studying the Hippo signaling pathway and its role in various biological processes. Its ability to promote tissue regeneration and repair also sets it apart from other compounds with similar targets .

Properties

IUPAC Name

4-[(2,9-dimethyl-8-oxo-6-thia-2,9,12,14-tetrazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-13-yl)amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3S2/c1-22-12-7-8-27-14(12)16(24)23(2)13-9-19-17(21-15(13)22)20-10-3-5-11(6-4-10)28(18,25)26/h3-9H,1-2H3,(H2,18,25,26)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDHKIFCGOZTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C3=CN=C(N=C31)NC4=CC=C(C=C4)S(=O)(=O)N)C)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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